molecular formula C27H17N3O7 B11570061 2-(4-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

2-(4-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B11570061
M. Wt: 495.4 g/mol
InChI Key: RMQDVOPLQFNRIM-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrophenyl, oxoethyl, and pyrroloquinoline moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrroloquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves esterification, where the oxoethyl group is introduced through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and reactivity.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrroloquinoline moiety can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-2-oxoethyl benzoate: Lacks the pyrroloquinoline moiety, resulting in different reactivity and applications.

    3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoic acid: Similar structure but lacks the oxoethyl group, affecting its chemical properties.

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 3-{4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinolin-2-yl}benzoate is unique due to the combination of nitrophenyl, oxoethyl, and pyrroloquinoline moieties. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C27H17N3O7

Molecular Weight

495.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C27H17N3O7/c1-15-23-24(20-7-2-3-8-21(20)28-15)26(33)29(25(23)32)19-6-4-5-17(13-19)27(34)37-14-22(31)16-9-11-18(12-10-16)30(35)36/h2-13H,14H2,1H3

InChI Key

RMQDVOPLQFNRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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